molecular formula C10H20N2S6 B12724494 1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl- CAS No. 5439-67-8

1,4-Tetrasulfanedicarbothioamide, N,N'-dibutyl-

Cat. No.: B12724494
CAS No.: 5439-67-8
M. Wt: 360.7 g/mol
InChI Key: LHUXQJFRIYLMHY-UHFFFAOYSA-N
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Description

1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is a chemical compound with the molecular formula C10H20N2S6 and a molecular weight of 360.669 g/mol This compound is characterized by its unique structure, which includes multiple sulfur atoms and thioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- typically involves the reaction of dibutylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms and thioamide groups in the compound .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions often result in the formation of new thioamide derivatives .

Scientific Research Applications

1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- involves its interaction with molecular targets such as proteins and enzymes. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    1,4-Tetrasulfanedicarbothioamide, N,N’-dimethyl-: Similar in structure but with methyl groups instead of butyl groups.

    1,4-Tetrasulfanedicarbothioamide, N,N’-diethyl-: Contains ethyl groups instead of butyl groups.

    1,4-Tetrasulfanedicarbothioamide, N,N’-dipropyl-: Features propyl groups instead of butyl groups.

Uniqueness

1,4-Tetrasulfanedicarbothioamide, N,N’-dibutyl- is unique due to its specific butyl substituents, which can influence its chemical reactivity and physical properties. The presence of butyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its methyl, ethyl, and propyl analogs .

Properties

CAS No.

5439-67-8

Molecular Formula

C10H20N2S6

Molecular Weight

360.7 g/mol

IUPAC Name

(butylcarbamothioyltrisulfanyl) N-butylcarbamodithioate

InChI

InChI=1S/C10H20N2S6/c1-3-5-7-11-9(13)15-17-18-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

LHUXQJFRIYLMHY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)SSSSC(=S)NCCCC

Origin of Product

United States

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